1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
BenchChem offers high-quality 1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[1-[1-(1-thiophen-2-ylcyclopentanecarbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c26-18-6-3-9-23(18)11-15-12-25(22-21-15)16-13-24(14-16)19(27)20(7-1-2-8-20)17-5-4-10-28-17/h4-5,10,12,16H,1-3,6-9,11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEADIOAKKOSCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one) represents a complex organic structure with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that incorporate thiophene and triazole moieties. Its molecular formula is with a molecular weight of 368.5 g/mol. The presence of the thiophen-2-yl group is significant due to its electronic properties and ability to interact with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiophene and triazole rings exhibit a variety of biological activities, including:
- Anticancer Activity : Thiophene derivatives have been studied for their potential to inhibit tumor growth. For instance, a series of 1,3,4-thiadiazole derivatives demonstrated promising anticancer activity against HepG-2 (human liver cancer) and A549 (human lung cancer) cell lines, with IC50 values indicating effective potency .
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
The mechanisms through which these compounds exert their biological effects are diverse:
- Inhibition of Key Enzymes : Many thiophene-containing compounds act as inhibitors of crucial enzymes involved in cancer progression and inflammation. For example, certain derivatives have been reported to inhibit mPGES-1, an enzyme linked to prostaglandin E2 synthesis in inflammatory processes .
- DNA Interaction : Some studies suggest that triazole derivatives can interfere with DNA replication and transcription processes, leading to apoptosis in cancer cells .
- Targeting Kinases : The heteroatoms in thiophene rings can form interactions with protein kinases involved in tumorigenesis, providing a pathway for targeted therapy .
Case Studies
Several studies illustrate the biological efficacy of related compounds:
| Study | Compound | Cell Line | IC50 Value (μM) | Observations |
|---|---|---|---|---|
| 1 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole | HepG-2 | 4.37 ± 0.7 | Significant anticancer activity |
| 2 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole | A549 | 8.03 ± 0.5 | Comparable to cisplatin |
| 3 | mPGES-1 Inhibitor (derived from thiophene) | A549 | Low micromolar range | Induces G0/G1 phase arrest |
These findings highlight the potential of thiophene-based compounds in cancer therapy and their role as effective inhibitors in various biological pathways.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to those containing thiophene and triazole structures exhibit antiviral properties. For instance, derivatives that target viral RNA-dependent RNA polymerase have shown promise as antiviral agents against influenza viruses . The unique structure of this compound may allow it to inhibit viral replication effectively.
Anticancer Properties
Compounds with similar frameworks have been evaluated for their anticancer potential. Studies on thieno[2,3-d]pyrimidines have demonstrated cytotoxic activity against various cancer cell lines . Given the structural similarities, it is plausible that this compound could also exhibit significant anticancer activity.
Anti-inflammatory Effects
Molecules that incorporate triazole rings have been studied for their anti-inflammatory properties. Molecular docking studies suggest that certain derivatives can act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes . This indicates a potential pathway for further investigation into the anti-inflammatory capabilities of the compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step processes involving cyclization and functionalization reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized product.
Case Study 1: Antiviral Evaluation
In a study exploring antiviral compounds, derivatives of thiophene were synthesized and tested against influenza A virus polymerase. The results indicated that certain structural modifications enhanced antiviral activity, suggesting that similar modifications could be beneficial for the compound .
Case Study 2: Cytotoxicity Testing
Another investigation involved assessing the cytotoxic effects of thieno[2,3-d]pyrimidines on various cancer cell lines. The findings revealed promising results with specific derivatives showing IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended strategies for synthesizing the triazole-containing core of this compound?
The 1,2,3-triazole moiety is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:
- Preparing the azide precursor (e.g., azetidin-3-yl azide) and terminal alkyne (e.g., thiophen-2-yl-cyclopentanecarbonyl derivative).
- Optimizing reaction conditions: Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 ratio, polar solvents (DMF or water), and ambient temperature .
- Monitor reaction progress via TLC or LC-MS. Purify using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : Confirm via NMR (e.g., characteristic triazole proton at δ 7.5–8.0 ppm) and HRMS .
- Crystallography : For unambiguous confirmation, grow single crystals (via slow evaporation in DCM/hexane) and refine using SHELXL .
Q. What safety precautions are critical when handling intermediates like azides or thiophene derivatives?
- Azides : Avoid shock, heat, and metal contamination (risk of explosion). Use blast shields and remote handling tools.
- Thiophene derivatives : Use fume hoods due to potential sulfur-based irritants. Refer to SDS guidelines for PPE (gloves, goggles) and first-aid measures (e.g., skin decontamination with soap/water) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Data collection : Use a synchrotron source for high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals or disordered regions. Validate with R-factor convergence (<5%) and electron density maps .
- Example: A similar triazole-pyrrolidinone structure (C20H13ClN2O2S) was resolved in monoclinic P21/c with β = 91.56°, showcasing precise bond-length analysis .
Q. How to design structure-activity relationship (SAR) studies for HDAC inhibition potential?
- Analog synthesis : Modify the thiophene-cyclopentane or triazole-pyrrolidinone regions. Introduce substituents (e.g., -CF₃, -Cl) to probe steric/electronic effects.
- Biological assays : Test HDAC isoform selectivity (e.g., HDAC2) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Compare IC₅₀ values (low µM range expected, as seen in triazole-hydroxamic acid analogs) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding to HDAC’s zinc-containing active site .
Q. How to address contradictory biological activity data across assay platforms?
- Source analysis : Check for assay-specific variables (e.g., buffer pH affecting compound solubility, or NAD⁺/ATP interference in enzymatic vs. cell-based assays).
- Stability testing : Use LC-MS to verify compound integrity under assay conditions (e.g., DMSO stock oxidation).
- Example: Discrepancies in HDAC inhibition may arise from divergent substrate recognition between recombinant enzymes and cellular lysates .
Q. What computational methods predict metabolic stability of the pyrrolidin-2-one moiety?
- In silico tools : Apply ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. The lactam ring in pyrrolidin-2-one is generally stable but may undergo hydrolysis in acidic microenvironments.
- Experimental validation : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust logP (aim for 2–3) to enhance permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
